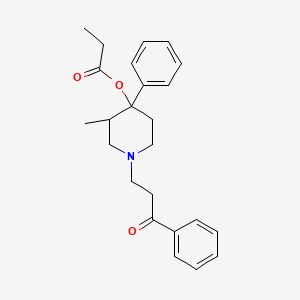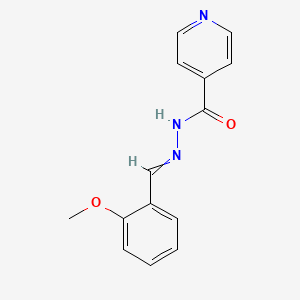
Isonicotinoyl hydrazone of ortho-anisaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinoyl hydrazone of ortho-anisaldehyde is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of an azomethine group (-NHN=CH-) This compound is synthesized by the reaction of isonicotinic hydrazide with ortho-anisaldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinoyl hydrazone of ortho-anisaldehyde typically involves the condensation reaction between isonicotinic hydrazide and ortho-anisaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Isonicotinoyl hydrazone of ortho-anisaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Applications De Recherche Scientifique
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Medicine: Research indicates its potential as an anticancer agent due to its cytotoxic properties.
Industry: It can be used in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of isonicotinoyl hydrazone of ortho-anisaldehyde involves its interaction with biological molecules. It can chelate metal ions, which is crucial for its antimicrobial and anticancer activities. The compound can also induce oxidative stress in cells, leading to cell death in cancer cells. The molecular targets include enzymes and proteins involved in cellular metabolism and replication.
Comparaison Avec Des Composés Similaires
Salicylaldehyde isonicotinoyl hydrazone: Known for its iron chelation and antioxidant properties.
Vanillin isonicotinoyl hydrazone: Studied for its antibacterial and cytotoxic potential.
Pyridoxine isonicotinoyl hydrazone: Evaluated for its antimycobacterial activity.
Uniqueness: Isonicotinoyl hydrazone of ortho-anisaldehyde stands out due to its unique structural features and the presence of the ortho-anisaldehyde moiety, which imparts specific chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an anticancer agent make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
6342-48-9 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-5-3-2-4-12(13)10-16-17-14(18)11-6-8-15-9-7-11/h2-10H,1H3,(H,17,18) |
Clé InChI |
UGMKEUQMBKSHCP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C=NNC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


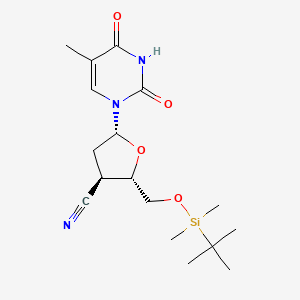

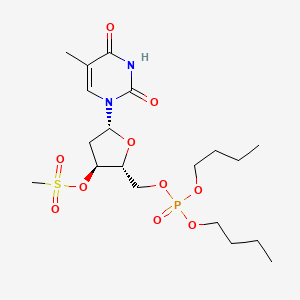
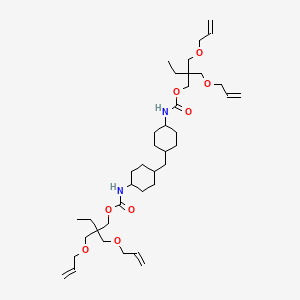
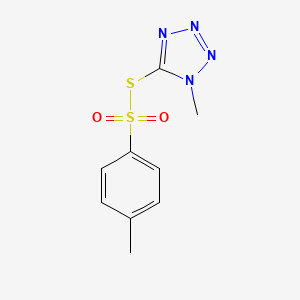
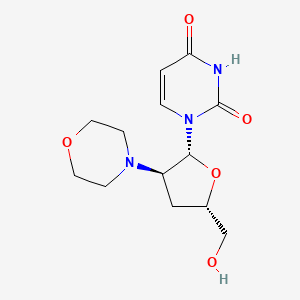

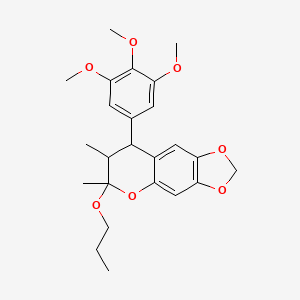
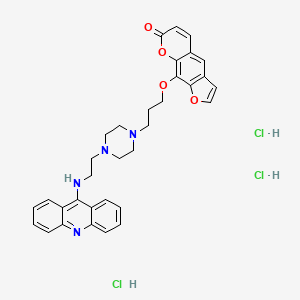
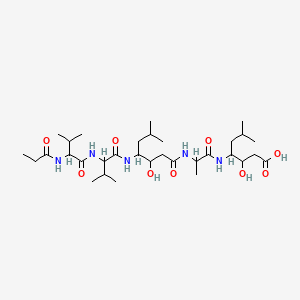

![N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine](/img/structure/B12791008.png)

